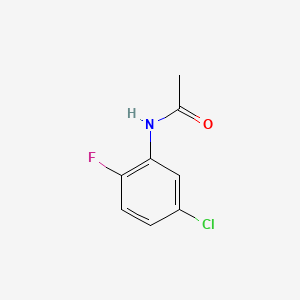
2-Chloro-4-isopropyl-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-isopropyl-3-methylpyridine is a halogenated derivative of pyridine. This compound is characterized by the presence of a chlorine atom at the second position, an isopropyl group at the fourth position, and a methyl group at the third position on the pyridine ring. It is a valuable intermediate in organic synthesis and finds applications in various fields including pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropyl-3-methylpyridine typically involves the chlorination of 4-isopropyl-3-methylpyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.
化学反応の分析
Types of Reactions: 2-Chloro-4-isopropyl-3-methylpyridine can undergo various chemical reactions including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
科学的研究の応用
2-Chloro-4-isopropyl-3-methylpyridine is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Industry: In the production of agrochemicals such as herbicides and insecticides.
作用機序
The mechanism of action of 2-Chloro-4-isopropyl-3-methylpyridine depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the chlorine atom and the isopropyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
2-Chloropyridine: Lacks the isopropyl and methyl groups, making it less sterically hindered.
4-Chloro-3-methylpyridine: Similar structure but without the isopropyl group.
2-Chloro-4-methylpyridine: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness: 2-Chloro-4-isopropyl-3-methylpyridine is unique due to the combined presence of chlorine, isopropyl, and methyl groups, which confer specific steric and electronic properties. These properties make it a versatile intermediate in organic synthesis and enhance its utility in various scientific and industrial applications.
特性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC名 |
2-chloro-3-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6(2)8-4-5-11-9(10)7(8)3/h4-6H,1-3H3 |
InChIキー |
KQQWPLJDTYFNMM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



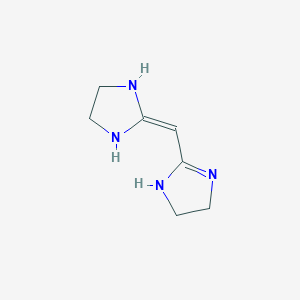
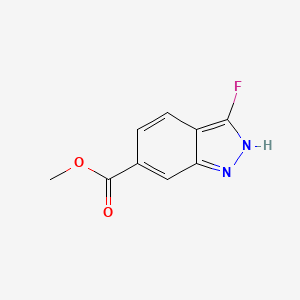
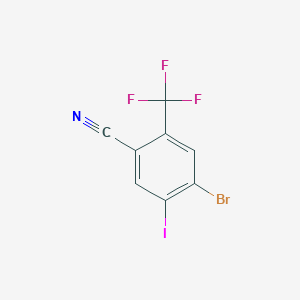
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
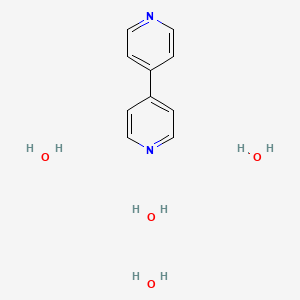
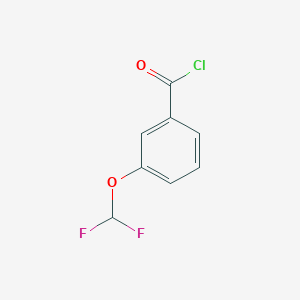
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

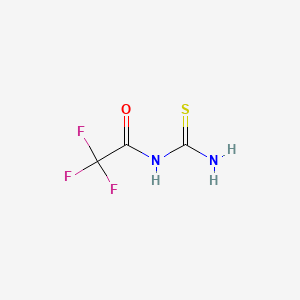
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)

